2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as deoxyguanosine, is a nucleoside composed of the purine base guanine attached to a deoxyribose sugar. It is a crucial component of DNA, playing a significant role in the storage and transmission of genetic information.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves the condensation of guanine with deoxyribose. One common method is the reaction of guanine with a protected form of deoxyribose, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where enzymes such as nucleoside phosphorylases catalyze the formation of the nucleoside from guanine and deoxyribose-1-phosphate. This method is preferred due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA. It pairs with cytosine during DNA replication, ensuring the accurate transmission of genetic information. In therapeutic applications, its analogs can inhibit viral replication or induce apoptosis in cancer cells by interfering with DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine: Another nucleoside with a similar structure but with adenine as the base.
Deoxycytidine: Contains cytosine as the base.
Deoxythymidine: Contains thymine as the base.
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific pairing with cytosine, which is crucial for maintaining the integrity of the genetic code. Its derivatives also have unique therapeutic potentials, particularly in antiviral and anticancer treatments .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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